1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a fluorophenyl group, a propoxy group, and a sulfamoylphenethyl group. These substitutions confer unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide are the human carbonic anhydrase (hCA) isoforms, specifically hCA IX and hCA XII . These isoforms have been identified as anticancer targets against solid hypoxic tumors .
Mode of Action
The compound this compound interacts with its targets, hCA IX and hCA XII, by inhibiting their activity . This inhibition results in a decrease in the growth of cancer cells, particularly in hypoxic conditions .
Biochemical Pathways
The compound this compound affects the carbonic anhydrase pathway . By inhibiting hCA IX and hCA XII, it disrupts the regulation of pH in cancer cells, which is crucial for tumor cell survival and proliferation .
Pharmacokinetics
It is suggested that the compound has good pharmacokinetic and physicochemical properties , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include a significant increase in the percentage of apoptotic cells and a notable decrease in cell viability . This suggests that the compound induces apoptosis in cancer cells, leading to a reduction in tumor growth .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as oxygen levels. The compound has been shown to be particularly effective under hypoxic conditions, which are often found in solid tumors .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind to Carbonic Anhydrase II, a key enzyme involved in maintaining pH balance within cells . The nature of this interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Propoxy Group: The propoxy group is typically introduced through an alkylation reaction, where the pyrazole intermediate reacts with a propyl halide in the presence of a base.
Incorporation of the Sulfamoylphenethyl Group: This step involves the reaction of the pyrazole intermediate with a sulfamoylphenethyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-methylphenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4S/c1-2-13-30-19-14-26(17-7-5-16(22)6-8-17)25-20(19)21(27)24-12-11-15-3-9-18(10-4-15)31(23,28)29/h3-10,14H,2,11-13H2,1H3,(H,24,27)(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFNPYHWYTUKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.